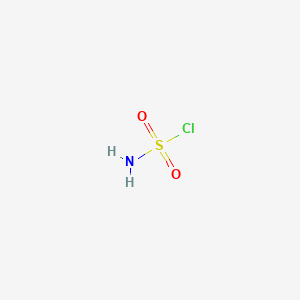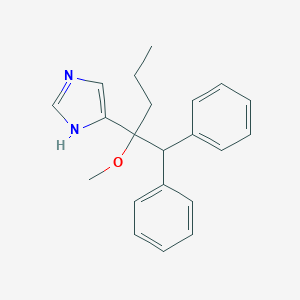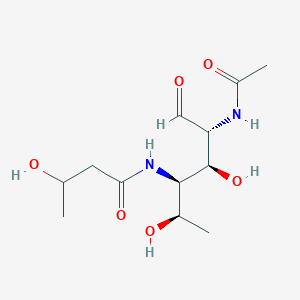
2-((4-甲氧基-3-硝基苯基)氨基)乙醇
描述
Chemical Reactions Analysis
The chemical reactivity of “2-((4-Methoxy-3-nitrophenyl)amino)ethanol” would be influenced by its functional groups. The nitro group is electron-withdrawing, which can make the compound susceptible to nucleophilic attack. The amino and hydroxyl groups can participate in various reactions such as condensation and redox reactions .科学研究应用
Nonlinear Optical Materials
2-((4-Methoxy-3-nitrophenyl)amino)ethanol: has been investigated for its nonlinear optical (NLO) properties. Organic nonlinear optical single crystals of this compound have been grown using the slow solvent evaporation method. These crystals exhibit second harmonic conversion (SHC) capabilities, making them valuable for optoelectronic devices .
Corrosion Inhibition
The compound has shown promise as an organic inhibitor for corrosion prevention. Specifically, 2-((4-Methoxy-3-nitrophenyl)amino)ethanol has been studied for its effectiveness in protecting metal surfaces against corrosion. Its adsorption and inhibition efficiency are crucial for mitigating corrosion in various applications .
Photo-Activation Toward DNA
Researchers have explored the photo-activation properties of related quinazolin derivatives. While not directly about 2-((4-Methoxy-3-nitrophenyl)amino)ethanol , this line of investigation sheds light on the potential photochemical reactivity of similar compounds. Understanding their interactions with DNA can have implications in fields such as phototherapy and drug design .
Demethylation Reactions
The compound’s structural features make it suitable for demethylation reactions. Hydrogen bromide and boron tribromide (BBr3) have been used as catalysts to achieve demethylation, leading to the synthesis of m-aryloxy phenols. These phenols find applications in various chemical processes .
Synthesis of Related Compounds
While not directly about 2-((4-Methoxy-3-nitrophenyl)amino)ethanol , its structural motifs have inspired the synthesis of other compounds. Researchers have explored derivatives containing similar atoms and groups, aiming to understand their properties and applications .
Research Chemicals
The compound itself, along with related derivatives, is available as a research chemical. Scientists and chemists can use it as a starting point for further investigations, including drug development, material science, and chemical synthesis .
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-((4-Methoxy-3-nitrophenyl)amino)ethanol may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Pharmacokinetics
The compound’s molecular weight of 2122 g/mol suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Compounds with similar structures have shown a variety of biological activities, suggesting that this compound may have similar effects .
属性
IUPAC Name |
2-(4-methoxy-3-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGANLZMZHWJPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335227 | |
| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxy-3-nitrophenyl)amino)ethanol | |
CAS RN |
125418-72-6 | |
| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)